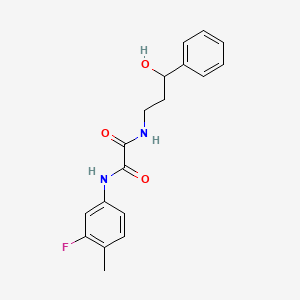
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile and Potential
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has been studied for its pharmacological properties, particularly as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential in attenuating behaviors induced by the 5-HT2A receptor agonist in rats, suggesting its efficacy in a 5-HT2A receptor mechanism of action and potential utility as an antipsychotic agent (Vanover et al., 2006).
Met Kinase Inhibition
This compound has also been explored in the context of Met kinase inhibition. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar, have been identified as potent and selective Met kinase inhibitors. This indicates its potential application in cancer therapy, specifically targeting the Met kinase superfamily (Schroeder et al., 2009).
Role in Binge Eating Disorders
Research on compounds like GSK1059865, which shares structural similarities with this compound, has shown significant effects in reducing binge eating (BE) for highly palatable food in rats, without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in BE, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of similar compounds have been studied extensively in animal models. These studies provide insights into the compound's absorption, clearance, distribution, and metabolism, crucial for understanding its therapeutic potential and safety profile (Wu et al., 2006).
Anticancer Properties
Organotin(IV) complexes, with structural similarities to this compound, have shown promising results as anticancer drugs. These compounds have been effective against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul et al., 2009).
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYOBPPZQYHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
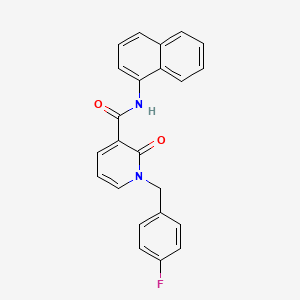
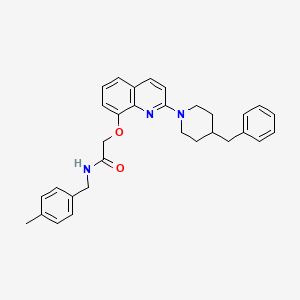

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)


![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)

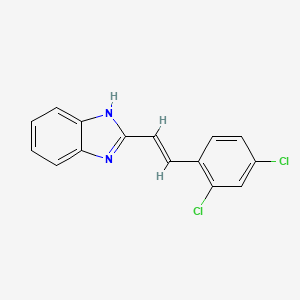
![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)
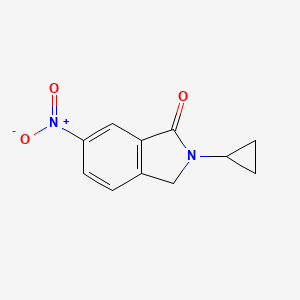
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2926426.png)
